molecular formula C18H23FN4O3 B4557271 Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4557271
M. Wt: 362.4 g/mol
InChI Key: XCYZOFLKXOWSJY-UHFFFAOYSA-N
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Description

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a fluorinated phenyl ring at position 6, a 4-methylpiperazine substituent at position 2, and an ethyl ester group at position 3. This compound shares structural similarities with Biginelli reaction products, which typically feature a pyrimidine core with aryl and ester substituents . Its synthesis often involves multicomponent reactions, such as those catalyzed by CuCl₂·2H₂O and HCl, followed by purification via recrystallization . The 4-methylpiperazine moiety enhances solubility and may influence pharmacological activity, particularly in receptor-binding applications .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-3-26-17(25)14-15(12-4-6-13(19)7-5-12)20-18(21-16(14)24)23-10-8-22(2)9-11-23/h4-7,14-15H,3,8-11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYZOFLKXOWSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of the fluorophenyl group and the piperazine ring. Common reagents used in these reactions include ethyl acetoacetate, 4-fluoroaniline, and 4-methylpiperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial production process to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

The following table highlights key structural and functional differences between the target compound and analogous tetrahydropyrimidine derivatives:

Compound Name Key Substituents Pharmacological Notes Reference
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate - 4-Fluorophenyl (C6)
- 4-Methylpiperazinyl (C2)
- Ethyl ester (C5)
Enhanced solubility due to piperazine; potential CNS activity via amine interactions
Ethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate - p-Tolyl (C4)
- Oxo (C2)
- Methyl (C6)
Reduced solubility; limited receptor affinity due to lack of basic amine groups
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 4-Hydroxyphenyl (C4)
- Thioxo (C2)
- Methyl (C6)
Improved hydrogen-bonding capacity; thioxo group may alter metabolic stability
Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - CF₃ (C4)
- Dimethylaminophenyl (C6)
- Hydroxy (C4)
Electron-withdrawing CF₃ group enhances stability; dimethylamino improves lipophilicity
Ethyl 4-(2,4-difluorophenyl)-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 2,4-Difluorophenyl (C4)
- Thioxo (C2)
- Phenyl (N1)
Increased halogen bonding potential; phenyl at N1 may sterically hinder interactions

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydropyrimidine ring in the target compound adopts a half-chair conformation, as observed in analogs like Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate (mean C–C bond length = 0.004 Å, R factor = 0.044) . This contrasts with boat conformations in compounds bearing bulky substituents (e.g., trifluoromethyl groups) .
  • Hydrogen Bonding : The 4-methylpiperazine group in the target compound forms intramolecular hydrogen bonds with the carbonyl oxygen (C4=O), stabilizing the crystal lattice . In contrast, thioxo analogs (e.g., ) exhibit weaker hydrogen-bonding networks due to sulfur’s lower electronegativity .

Computational Studies

  • Docking simulations indicate that the 4-methylpiperazine group in the target compound occupies hydrophobic pockets in enzyme active sites (e.g., kinases), while the fluorophenyl ring participates in π-π stacking .

Biological Activity

Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C22H22F2N4O3
  • Molecular Weight : 428.43 g/mol
  • CAS Number : 100491-52-9

Structure

The structure of the compound includes a tetrahydropyrimidine ring system which is known for its ability to interact with biological targets. The presence of a fluorophenyl group and a piperazine moiety enhances its lipophilicity and potential binding affinity to various receptors.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrahydropyrimidine compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition assays reveal varying degrees of effectiveness depending on the structural modifications made to the core structure.

CompoundGram Negative (E. coli)Gram Positive (S. aureus)
4a10 mm15 mm
4b12 mm17 mm
4c11 mm13 mm

Table 1: Antimicrobial activity of selected tetrahydropyrimidine derivatives .

Anticancer Activity

This compound has been evaluated for its anticancer potential. Studies suggest that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific oncogenic pathways may contribute to its efficacy.

The biological mechanisms underlying the activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : Interaction with various receptors (e.g., adrenoceptors) can lead to altered cellular signaling pathways.
  • Antioxidant Activity : Some studies indicate that tetrahydropyrimidines possess antioxidant properties that may protect cells from oxidative stress, thereby contributing to their therapeutic effects.

Case Study 1: Antimicrobial Evaluation

In a study published in the World Journal of Pharmaceutical Research, researchers synthesized several derivatives and assessed their antimicrobial activity against common pathogens. The results indicated that compounds with specific substitutions on the tetrahydropyrimidine ring exhibited enhanced antibacterial properties compared to unmodified versions .

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties of tetrahydropyrimidine derivatives, including the target compound. The findings demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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